N'-[(E)-(5-iodofuran-2-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)
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Overview
Description
N’-[(E)-(5-iodofuran-2-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a chemical compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of an iodofuran ring and a methylphenyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-iodofuran-2-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the following steps:
Formation of the Acetohydrazide Intermediate: The initial step involves the reaction of ethyl chloroacetate with hydrazine hydrate to form acetohydrazide.
Condensation Reaction: The acetohydrazide is then reacted with 5-iodofurfural in the presence of an acid catalyst to form the desired Schiff base, N’-[(E)-(5-iodofuran-2-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-iodofuran-2-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The iodofuran ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(5-iodofuran-2-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anthelmintic agent.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the synthesis of other complex molecules for pharmaceutical purposes.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-iodofuran-2-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with biological targets such as enzymes and receptors. The iodofuran ring and the Schiff base moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact molecular pathways involved may vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-iodofuran-2-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
- N’-[(E)-(5-iodofuran-2-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide
Uniqueness
N’-[(E)-(5-iodofuran-2-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to its specific combination of an iodofuran ring and a methylphenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H14IN3O2 |
---|---|
Molecular Weight |
383.18 g/mol |
IUPAC Name |
N-[(E)-(5-iodofuran-2-yl)methylideneamino]-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C14H14IN3O2/c1-10-2-4-11(5-3-10)16-9-14(19)18-17-8-12-6-7-13(15)20-12/h2-8,16H,9H2,1H3,(H,18,19)/b17-8+ |
InChI Key |
XFXHTKWNQBWBJN-CAOOACKPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=C(O2)I |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(O2)I |
Origin of Product |
United States |
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